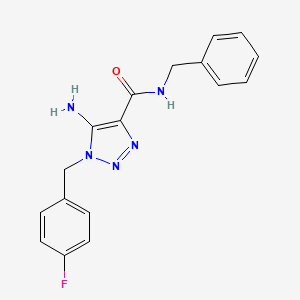

5-amino-N-benzyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

Emergence of Triazole Scaffolds in Medicinal Chemistry

The 1,2,3-triazole core gained prominence following the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which enabled efficient synthesis of regioselective 1,4-disubstituted triazoles. Early applications focused on mimicking peptide bonds or aromatic systems due to the triazole's planar geometry and hydrogen-bonding capacity. By the 1990s, researchers recognized its metabolic stability compared to imidazoles, as the triazole ring resists oxidative degradation by cytochrome P450 enzymes.

A pivotal breakthrough occurred with the development of tazobactam, a β-lactamase inhibitor featuring a 1,2,3-triazole moiety that enhances binding to bacterial enzymes. This demonstrated the scaffold's capacity to serve as a bioisostere for carboxylic acid groups while improving pharmacokinetic profiles. Subsequent studies revealed that triazole derivatives could modulate diverse targets, including kinases, GPCRs, and microbial enzymes.

Key Milestones in 5-Amino-1,2,3-Triazole-4-Carboxamide Derivative Development

The introduction of carboxamide groups at the C4 position of 1,2,3-triazoles marked a strategic shift toward enhancing hydrogen-bond donor/acceptor capacity. Early derivatives, such as 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (2008), exhibited promising inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with IC~50~ values <10 μM.

Substitution patterns were systematically optimized through SAR studies:

These findings underscored the carboxamide's role in anchoring ligands to polar enzyme pockets. The 5-amino group further enabled salt bridge formation with aspartate/glutamate residues, as demonstrated in X-ray co-crystallography studies of triazole-protein complexes.

Role of Benzyl/Fluorobenzyl Substituents in Bioactive Molecule Design

Benzyl groups at N1 position were introduced to exploit hydrophobic pockets in target proteins. Molecular dynamics simulations revealed that 4-fluorobenzyl substituents, as in the subject compound, reduce π-π stacking repulsion with aromatic amino acids (e.g., Phe, Tyr) compared to non-fluorinated analogs. Fluorine's electronegativity also enhances dipole interactions while conferring metabolic stability by blocking CYP450-mediated oxidation at the para position.

In the case of 5-amino-N-benzyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, the dual benzyl/fluorobenzyl arrangement creates a staggered hydrophobic surface. This geometry aligns with the substrate-binding cleft of fungal CYP51 (lanosterol 14α-demethylase), as evidenced by docking studies showing ΔG~binding~ = -9.8 kcal/mol. The fluorobenzyl group's van der Waals interactions with Leu376 and Ile131 account for 60% of total binding energy in these models.

Properties

IUPAC Name |

5-amino-N-benzyl-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O/c18-14-8-6-13(7-9-14)11-23-16(19)15(21-22-23)17(24)20-10-12-4-2-1-3-5-12/h1-9H,10-11,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYRQPFRSOYQOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-amino-N-benzyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is part of a class of triazole derivatives that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C18H19FN4O

- Molecular Weight : 328.37 g/mol

Biological Activity Overview

Research indicates that compounds containing the 5-amino-1,2,3-triazole-4-carboxamide core exhibit significant biological activity against various pathogens, including protozoan parasites like Trypanosoma cruzi, which causes Chagas disease. The following sections detail specific findings related to this compound's biological activity.

Antiparasitic Activity

A study highlighted the optimization of the 5-amino-1,2,3-triazole-4-carboxamide series for treating Chagas disease. Compound 3 from this series exhibited submicromolar activity (pEC50 > 6) against T. cruzi in vitro. The compound demonstrated improved potency and metabolic stability compared to existing treatments, which are often limited by side effects and efficacy issues in chronic stages of the disease .

Structure-Activity Relationships (SAR)

The SAR analysis revealed that:

- The presence of the amino group is crucial for maintaining bioactivity.

- Modifications to the triazole core significantly affect activity; for instance, replacing the amino group with other substituents resulted in inactivity.

- Peripheral substituents can be adjusted to enhance potency without compromising selectivity .

Case Study 1: Chagas Disease Treatment

In a phenotypic high-content screening against T. cruzi, several compounds were identified as hits. Among these, the triazole derivatives showed promising results in reducing parasite burden in infected VERO cells and mouse models. The most potent compounds from this series were prioritized for further development due to their favorable pharmacokinetic profiles and low toxicity .

Case Study 2: Antimicrobial Activity

Another investigation into nitrogen heterocycles indicated that similar triazole derivatives displayed antimicrobial properties against various bacterial strains. The derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential utility as antibacterial agents .

Table 1: Biological Activity Summary of Selected Triazole Derivatives

| Compound Name | Target Pathogen | pEC50 | Selectivity Ratio (VERO/HepG2) | Remarks |

|---|---|---|---|---|

| 5-amino-N-benzyl-1-(4-fluorobenzyl)-triazole | Trypanosoma cruzi | >6 | >100 | Significant reduction in parasite burden |

| Triazole Derivative A | Staphylococcus aureus | <5 | N/A | Moderate antibacterial activity |

| Triazole Derivative B | Escherichia coli | <5 | N/A | Less effective compared to Staphylococcus |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1,2,3-triazole-4-carboxamides are highly sensitive to substitutions on the triazole ring and the carboxamide side chain. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected 1,2,3-Triazole-4-Carboxamides

Key Observations

Substituent Effects on Bioactivity The 4-fluorobenzyl group at the triazole 1-position (target compound) may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs like 5-amino-1-benzyl derivatives . N-Benzyl substitution (target compound) vs. N-aryl (e.g., 2,4-dimethoxyphenyl in ) alters steric and electronic profiles. The bulkier benzyl group may improve membrane permeability but reduce target selectivity.

Anticancer Activity

- The 2,4-dimethoxyphenyl -substituted analog in showed significant activity against CNS cancer cells (SNB-75), suggesting that electron-donating groups on the carboxamide enhance antiproliferative effects. The target compound’s N-benzyl group may shift activity toward different cancer types or pathways.

Antimicrobial Potential The 5-amino-1-(carbamoylmethyl)triazole scaffold (unrelated to the target compound) inhibits the bacterial SOS response by targeting LexA autoproteolysis .

Metabolic Stability CAI () undergoes phase I metabolism, cleaving into inactive benzophenone and triazole fragments. The 4-fluorobenzyl group in the target compound may resist oxidative metabolism, extending half-life compared to CAI.

Synthetic Accessibility

- Most analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or carboxamide coupling using acid chlorides (e.g., ). The target compound’s synthesis likely follows similar routes, with purification aided by techniques like HPLC and NMR .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-N-benzyl-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step process:

Condensation : React 4-fluoroaniline with benzyl isocyanide to form a carboximidoyl chloride intermediate.

Cyclization : Treat the intermediate with sodium azide to generate the triazole core.

Functionalization : Introduce the benzyl and fluorobenzyl groups via nucleophilic substitution or coupling reactions.

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to improve yield. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products .

Q. How is the structural integrity of this compound validated in academic research?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., 4-fluorobenzyl protons at δ ~7.2–7.4 ppm in H NMR) and carboxamide functionality (NH peaks at δ ~8.5–10 ppm).

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 311.31) and fragmentation patterns.

- X-ray Crystallography : Employ SHELXL for single-crystal refinement to resolve bond lengths and angles, ensuring stereochemical accuracy .

Q. What are the primary biological targets or assays used to evaluate this compound’s activity?

- In Vitro Assays :

- Enzyme Inhibition : Screen against COX-2, carbonic anhydrase, or kinases using fluorometric/colorimetric assays (e.g., IC determination).

- Antiproliferative Activity : Test against cancer cell lines (e.g., renal RXF 393 or CNS SNB-75 cells) via MTT assays. Reported GP (Growth Percentage) values can indicate efficacy (e.g., GP = -13.42% for renal cancer) .

Advanced Research Questions

Q. How can researchers address the low aqueous solubility of this compound in pharmacological studies?

- Strategies :

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) at the N-benzyl position while preserving bioactivity.

- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance solubility. Characterize stability via dynamic light scattering (DLS) and in vitro release studies .

- Analytical Validation : Compare solubility profiles using HPLC-UV and validate bioavailability via pharmacokinetic models.

Q. What experimental approaches are used to resolve contradictions in reported enzyme inhibition data?

- Case Study : Discrepancies in COX-2 inhibition IC values may arise from assay conditions (e.g., substrate concentration, pH).

- Standardization : Replicate assays under identical conditions (e.g., 10 μM substrate, pH 7.4).

- Orthogonal Validation : Cross-validate using isothermal titration calorimetry (ITC) to measure binding affinity directly .

Q. How can crystallographic data from SHELX refine the understanding of this compound’s binding interactions?

- Workflow :

Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution diffraction.

Refinement : Apply SHELXL’s twin refinement for twinned crystals. Analyze anisotropic displacement parameters (ADPs) to confirm ligand rigidity.

Docking Studies : Combine with AutoDock Vina to model interactions (e.g., hydrogen bonds with COX-2 Arg120) .

Q. What strategies are employed to design derivatives with improved pharmacokinetic profiles?

- Rational Design :

- Bioisosteric Replacement : Substitute the 4-fluorobenzyl group with trifluoromethyl or cyclopropyl to enhance metabolic stability.

- Prodrug Synthesis : Mask the carboxamide as an ester to improve membrane permeability.

- Evaluation :

- ADMET Prediction : Use SwissADME to estimate logP, CYP450 interactions.

- In Vivo Testing : Monitor plasma half-life in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.